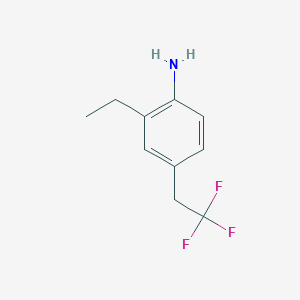

2-Ethyl-4-(2,2,2-trifluoroethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

476335-33-8 |

|---|---|

Molecular Formula |

C10H12F3N |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-ethyl-4-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-2-8-5-7(3-4-9(8)14)6-10(11,12)13/h3-5H,2,6,14H2,1H3 |

InChI Key |

AFBGWBBIHPVMEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 4 2,2,2 Trifluoroethyl Aniline and Cognate Structures

Strategic Installation of the 2,2,2-Trifluoroethyl Moiety

The synthesis of molecules like 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline can be approached through two primary strategies: direct N-trifluoroethylation of a pre-functionalized aniline (B41778) or the formation of a carbon-carbon bond to attach the trifluoroethyl group to the aromatic ring.

N-Trifluoroethylation Strategies

N-trifluoroethylation involves the formation of a bond between the nitrogen atom of the aniline and the 2,2,2-trifluoroethyl group. This can be achieved through various catalytic and reagent-based methods.

Iron porphyrin complexes have emerged as effective catalysts for the N-trifluoroethylation of anilines. researchgate.netrsc.orgrsc.org This method often utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction that proceeds via a cascade of diazotization and N-H insertion. researchgate.netrsc.orgrsc.org The reaction demonstrates good substrate scope, accommodating both primary and secondary anilines with a range of electronic properties. researchgate.netrsc.org

The catalytic cycle is proposed to involve the in-situ generation of trifluorodiazoethane (CF₃CHN₂), which then reacts with the iron porphyrin catalyst to form a carbene intermediate. This intermediate subsequently undergoes an N-H insertion reaction with the aniline substrate. researchgate.net Studies have shown that anilines bearing electron-donating groups tend to favor the N-H insertion, leading to higher yields compared to those with electron-withdrawing groups. rsc.org However, the reaction can be sensitive to steric hindrance, with bulky substituents on the aniline potentially impeding the reaction. researchgate.netrsc.org

| Substrate | Catalyst | Reagents | Solvent | Temp (°C) | Yield (%) |

| o-Methylaniline | Fe(TPP)Cl | CF₃CH₂NH₂·HCl, NaNO₂, CH₃COOH | H₂O/CH₂Cl₂ | RT | 78 |

| N-Methylaniline | Fe(TPP)Cl | CF₃CH₂NH₂·HCl, NaNO₂, CH₃COOH | H₂O/DCE | 80 | ~70-75 |

| 4-Bromo-N-isopropylaniline | Fe(TPP)Cl | CF₃CH₂NH₂·HCl, NaNO₂, CH₃COOH | H₂O/DCE | 80 | No Reaction |

Table 1: Examples of Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines. Data sourced from researchgate.netrsc.org.

Direct N-alkylation of anilines with trifluoroethyl halides, such as 2,2,2-trifluoroethyl iodide, provides a straightforward, albeit sometimes challenging, route to N-trifluoroethylated anilines. This method typically requires a base to neutralize the hydrogen halide byproduct. The reactivity can be influenced by the nature of the aniline and the specific reaction conditions. For instance, the alkylation of anilines with ethyl iodide has been shown to be effective in ionic liquids, with product distribution being sensitive to temperature. While direct N-alkylation with non-fluorinated alkyl halides is well-established, the electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the adjacent methylene (B1212753) group towards nucleophilic substitution.

To overcome the challenges of direct alkylation, a two-step process involving N-protection can be employed. For example, primary anilines can be first acylated with trifluoroacetic anhydride, and the resulting trifluoroacetamide (B147638) can then be alkylated with methyl iodide under basic conditions to achieve N-methylation. This approach can be adapted for N-ethylation.

Trifluorodiazoethane (CF₃CHN₂) is a versatile reagent for introducing the 2,2,2-trifluoroethyl group. researchgate.netrsc.org It can be generated in situ from 2,2,2-trifluoroethylamine hydrochloride. researchgate.netrsc.org Transition metal catalysts, such as silver(I) and copper(I) complexes, can mediate the N-H insertion of trifluorodiazoethane into anilines. rsc.org

The silver(I)-catalyzed reaction has been reported to yield trifluoroethyl-substituted primary amines. rsc.org Similarly, copper(I) catalysts have been used to extend the scope of these insertion reactions into various heteroatom-H bonds, including the N-H bond of anilines. rsc.org These methods provide a direct route to N-trifluoroethylated anilines, although they necessitate the handling of diazo compounds, which can be hazardous. rsc.org

Formation of C(sp²)-CH₂CF₃ Bonds through Alkylation Reactions

An alternative strategy for synthesizing compounds like this compound involves the formation of a carbon-carbon bond between the aromatic ring and the trifluoroethyl group. This is typically achieved through transition metal-catalyzed cross-coupling or C-H activation reactions.

Palladium catalysis offers a powerful tool for the trifluoroethylation of aromatic systems. One approach involves the direct C-H trifluoroethylation of anilide derivatives. This method utilizes a palladium catalyst and a hypervalent iodine reagent, such as a trifluoroethyl(mesityl)iodonium salt, to selectively install the trifluoroethyl group at the ortho position of the anilide. cas.cn The reaction proceeds under mild conditions and tolerates a broad range of functional groups. cas.cn

Another palladium-catalyzed strategy is the cross-coupling of aryl halides with a trifluoroethylating agent. For instance, aryl chlorides can undergo trifluoromethylation using TESCF₃ (triethyl(trifluoromethyl)silane) and KF in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand like BrettPhos. organic-chemistry.org While this method introduces a CF₃ group, similar principles can be applied to the introduction of a CH₂CF₃ group. A more direct approach for trifluoroethylation involves the cross-coupling of arylboronic acids with 2,2,2-trifluoroethyl iodide. This reaction, catalyzed by a palladium complex with a ligand such as XantPhos, provides a direct route to (2,2,2-trifluoroethyl)arenes from readily available starting materials. This methodology has been shown to be tolerant of free amino groups on the aryl boronic acid, preventing N-trifluoroethylation.

For the specific synthesis of this compound, a plausible route would involve the palladium-catalyzed cross-coupling of 4-halo-2-ethylaniline with a suitable trifluoroethylating agent. For example, 4-bromo-2-ethylaniline (B1273662) could be coupled with a trifluoroethyl source in the presence of a palladium catalyst and a suitable ligand.

| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst | Ligand | Base | Product | Yield (%) |

| 4-Biphenylboronic acid | CF₃CH₂I | [Pd₂(dba)₃]·CHCl₃ | XantPhos | Cs₂CO₃ | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl | 81 |

| 4-Aminophenylboronic acid | CF₃CH₂I | [Pd₂(dba)₃]·CHCl₃ | XantPhos | Cs₂CO₃ | 4-(2,2,2-Trifluoroethyl)aniline | 70 |

| 4-Chlorotoluene | TESCF₃ | Pd(OAc)₂ | BrettPhos | KF | 4-Methylbenzotrifluoride | 80 |

Table 2: Examples of Palladium-Catalyzed Trifluoroalkylation of Aromatic Compounds. Note: The third entry describes trifluoromethylation, which illustrates a related palladium-catalyzed cross-coupling methodology. Data sourced from organic-chemistry.org.

Photoredox Catalysis for Regio- and Stereoselective Trifluoroethylation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions, including the introduction of fluorinated alkyl groups onto aromatic systems. This methodology is particularly relevant for the synthesis of trifluoroethylated anilines. The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with a suitable trifluoroethyl precursor to generate a trifluoroethyl radical (•CH₂CF₃).

Key aspects of this process include:

Radical Precursors : A common source for the trifluoroethyl radical is 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I).

Photocatalysts : Iridium and ruthenium complexes are frequently employed due to their favorable photophysical and electrochemical properties. Organic dyes like Eosin Y can also be utilized. mdpi.com

Mechanism : The process typically begins with the generation of the trifluoroethyl radical via SET from the excited photocatalyst. This highly reactive radical then adds to the electron-rich aniline ring. The resulting radical cation intermediate is subsequently oxidized and deprotonated to afford the final trifluoroethylated aniline product. mdpi.com

The regioselectivity of the addition is a critical consideration. For aniline derivatives, the trifluoromethylation or trifluoroethylation often occurs at the para position relative to the amino group, which is the most electron-rich site. Directing the addition to the meta position, as required for the target molecule relative to the ethyl group, would necessitate starting with a precursor that already contains a meta-directing group or utilizing advanced catalytic systems that can override the inherent electronic preferences of the substrate. A visible-light-induced method has been developed for the C-3 selective trifluoroethylation of imidazoheterocycles using 1,1,1-trifluoro-2-iodoethane as the radical source, highlighting the potential for achieving high regioselectivity in specific systems. fao.org

Table 1: Examples of Photoredox-Catalyzed Trifluoroalkylation

| Catalyst System | Fluoroalkyl Source | Substrate Class | Key Feature |

|---|---|---|---|

| Ir(ppy)₃ | Togni Reagent | Anilines | Direct trifluoromethylation of free anilines at room temperature. mdpi.com |

| Eosin Y / Cu(II) | Umemoto's Reagent | Anilines | Utilizes a copper co-catalyst to facilitate the reaction. mdpi.com |

Defluorinative Transformations for Trifluoroethylarene Synthesis

Defluorinative functionalization represents an alternative strategy for synthesizing fluoroalkyl arenes. Instead of directly adding the desired group, this approach starts with a more highly fluorinated precursor and selectively removes or transforms C-F bonds. Such methods are gaining attention as they provide access to novel chemical structures from readily available starting materials. acs.org

One notable transformation involves the reaction of (2,2,2-trifluoroethyl)arenes. In the presence of a strong base, such as the phosphazene base t-Bu-P₂, these compounds can undergo hydrogen fluoride (B91410) (HF) elimination to form a gem-difluorostyrene intermediate. This intermediate is a versatile Michael acceptor that can react with various nucleophiles. Subsequent elimination of another fluoride anion can lead to monofluoroalkene products. acs.org This pathway demonstrates the potential to transform the trifluoroethyl group into other functional moieties.

Another approach involves the defluorinative functionalization of trifluoromethylarenes (Ar-CF₃). These are often more accessible than their trifluoroethyl counterparts. Methodologies have been developed to convert the robust CF₃ group into other functionalities, such as methyl-dithioesters, by reacting it with reagents that act as both a Lewis acid and a functional group source, like the BF₃SMe₂ complex. rsc.orgresearchgate.net While not a direct synthesis of the trifluoroethyl group, these transformations highlight an important principle in modern fluorine chemistry: leveraging highly fluorinated groups as synthetic handles for further molecular elaboration. researchgate.net

Approaches for Introducing the Ethyl Substituent

Regioselective Alkylation of the Aromatic Ring

Introducing an ethyl group at a specific position on the aniline ring requires regioselective control. Direct Friedel-Crafts alkylation of aniline is often problematic because the amino group complexes with the Lewis acid catalyst, deactivating the ring and promoting undesirable side reactions.

More effective strategies often involve:

Directed Ortho-Metalation (DoM) : The amino group (or a protected form) can direct metalation (typically lithiation) to the adjacent ortho position. Quenching the resulting organometallic intermediate with an ethylating agent, such as ethyl iodide, installs the ethyl group specifically at the 2-position.

Catalytic Alkylation : Zeolite catalysts have been shown to mediate the alkylation of anilines with high regioselectivity. For instance, the reaction of aniline with propylene (B89431) carbonate over a large-pore Na-Y zeolite catalyst yields 1-(phenylamino)propan-2-ol (B3340236) with high regio-selectivity, demonstrating the ability of shaped catalysts to control the position of alkylation on the aromatic nucleus. scirp.org

Borrowing Hydrogen Catalysis : While typically used for N-alkylation, some transition metal catalysts can promote C-alkylation. Earth-abundant metal catalysts, such as those based on cobalt, have been used for the N-alkylation of anilines with tetrahydrofuran (B95107) (THF), which acts as a four-carbon alkylating agent. researchgate.net Similar principles could potentially be adapted for C-ethylation using ethanol (B145695) as the ethyl source.

Reductive Alkylation Methods

Reductive alkylation, also known as reductive amination, is a widely used method for forming C-N bonds by converting a carbonyl group into an amine. organic-chemistry.org The process is typically used to alkylate the nitrogen atom of a primary or secondary amine and would not directly install an ethyl group on the aromatic ring of aniline.

The standard mechanism proceeds in two steps:

Imine/Enamine Formation : An amine (e.g., aniline) reacts with a carbonyl compound (e.g., acetaldehyde (B116499) to introduce an ethyl group) to form an imine or enamine intermediate, with the elimination of water.

Reduction : A reducing agent, present in the same pot, reduces the C=N double bond of the intermediate to a C-N single bond, yielding the N-alkylated amine.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or copper chromite). niscpr.res.ingoogle.com The reaction of aniline with acetone (B3395972), for example, in the presence of hydrogen and a copper chromite catalyst, efficiently produces N-isopropylaniline. niscpr.res.in While this method is highly efficient for producing N-alkylanilines, it is not a direct route for C-alkylation to form 2-ethylaniline (B167055) from aniline.

Construction and Functionalization of the Aniline Aromatic Core

Substituted anilines are not only synthetic targets but also versatile building blocks for more complex heterocyclic structures. Their functionalization often involves leveraging the nucleophilicity of the amino group and the reactivity of the aromatic ring.

Cyclization Reactions Incorporating Aniline Units (e.g., Quinoline (B57606) Synthesis)

Aniline and its derivatives are key precursors in the synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with significant applications. Several classic named reactions illustrate the construction of the quinoline core from an aniline unit. pharmaguideline.com

Skraup Synthesis : This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the nitrobenzene (B124822) corresponding to the aniline used). The glycerol dehydrates to form acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.com

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This versatile reaction, often base-catalyzed, directly forms the quinoline ring system. pharmaguideline.com

Combes Synthesis : In this acid-catalyzed reaction, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone intermediate, which is then cyclized under heating to afford the quinoline. pharmaguideline.com

Electrophilic Cyclization : Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines. The reaction with electrophiles like iodine monochloride (ICl) or bromine triggers a 6-endo-dig cyclization, followed by oxidation, to produce 3-substituted quinolines under mild conditions. nih.govacs.org

Table 2: Comparison of Classic Quinoline Syntheses from Anilines

| Synthesis Name | Aniline Reactant | Co-reactant(s) | Catalyst/Conditions | Key Feature |

|---|---|---|---|---|

| Skraup | Aniline | Glycerol, Oxidizing Agent | H₂SO₄ (acid) | Harsh conditions, one-pot reaction. pharmaguideline.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone | α-Methylene ketone/aldehyde | Base (e.g., NaOH) | Forms the pyridine (B92270) ring onto the existing aniline. pharmaguideline.com |

| Combes | Arylamine | 1,3-Dicarbonyl compound | Acid (e.g., H₂SO₄) | Forms a β-amino enone intermediate. pharmaguideline.com |

| Doebner-von Miller | Aniline | α,β-Unsaturated carbonyl | Lewis or Brønsted acid | A modification of the Skraup synthesis. |

| Electrophilic Cyclization | N-(2-alkynyl)aniline | Electrophile (e.g., ICl) | Mild, room temp. | Produces 3-halo-substituted quinolines. nih.govacs.org |

Nitration and Subsequent Reduction of Nitroarenes

A foundational and widely practiced method for the synthesis of aromatic amines is the nitration of an aromatic ring followed by the reduction of the resulting nitro group. wikipedia.orgwikipedia.org This two-step process is a cornerstone of industrial and laboratory synthesis of anilines.

The first step, aromatic nitration, typically involves the reaction of an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. orgoreview.com The position of nitration (ortho, meta, or para) is dictated by the electronic properties of the substituents already present on the ring. wikipedia.org

Once the nitroarene is synthesized and purified, the nitro group is reduced to a primary amino group. A variety of reducing agents and conditions can be employed, offering a range of selectivities and compatibilities with other functional groups. wikipedia.org

Common Reduction Methods for Nitroarenes:

Catalytic Hydrogenation: This is a clean and efficient method often utilizing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. wikipedia.org Iron in acidic media is a common industrial choice.

Sulfide (B99878) Reagents: Reagents like sodium sulfide or sodium hydrosulfite can be used, sometimes allowing for the selective reduction of one nitro group in a polynitrated compound. wikipedia.org

A specific application of this strategy was demonstrated in the multigram-scale synthesis of C-(2,2,2-trifluoroethyl)aniline isomers. researchgate.net The process started from readily available nitrophenylacetic acids. The carboxylic acid group was first converted to a trifluoromethyl group using sulfur tetrafluoride. The resulting 2,2,2-trifluoroethyl-substituted nitrobenzenes were then catalytically reduced to the corresponding anilines. researchgate.net

Ortho-Trifluoromethoxylation and OCF₃-Migration in Aniline Derivatives

The trifluoromethoxy (OCF₃) group is highly valued in medicinal chemistry for its unique electronic properties and high lipophilicity. nih.gov A specialized method for the regioselective introduction of this group at the position ortho to an amino function involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced intramolecular OCF₃ migration. dntb.gov.uanih.gov

This protocol provides efficient access to a wide array of ortho-trifluoromethoxylated aniline derivatives. nih.gov The process begins with the O-trifluoromethylation of a protected N-aryl-hydroxylamine using an electrophilic trifluoromethylating agent, such as a Togni reagent, often in the presence of a base. nih.govmdpi.com This forms an N-aryl-N-(trifluoromethoxy)amine intermediate. mdpi.com

Subsequent heating of this intermediate induces the migration of the OCF₃ group. mdpi.com Mechanistic studies suggest that this migration proceeds through the heterolytic cleavage of the N–OCF₃ bond, generating a nitrenium ion and a trifluoromethoxide anion. nih.gov These ions recombine, with the trifluoromethoxide attacking the ortho-position of the aromatic ring, followed by tautomerization to yield the final product. nih.gov The reaction temperature required for the migration step is dependent on the electronic nature of the aromatic ring; electron-deficient arenes generally necessitate higher temperatures. nih.gov This method is noted for its operational simplicity and high functional-group tolerance. nih.gov

| Starting Material Example | Reagents & Conditions | Intermediate | Final Product Example | Ref. |

| Methyl 4-(N-hydroxyacetamido)benzoate | 1. Togni reagent II, Cs₂CO₃, Chloroform, RT | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | nih.gov |

| Protected N-aryl-N-hydroxylamines | 1. Togni reagent, Cs₂CO₃2. Heat (e.g., 80 °C in Nitromethane) | N-aryl-N-(trifluoromethoxy)amines | ortho-OCF₃ Aniline Derivatives | mdpi.com |

Advanced Synthetic Protocols

Modern organic synthesis increasingly relies on protocols that enhance efficiency, reduce waste, and build molecular complexity rapidly. Multi-component and one-pot reactions are central to this paradigm.

Multi-component reactions (MCRs) are processes where three or more reactants are combined in a single operation to form a product that incorporates portions of all starting materials. researchgate.net This approach offers significant advantages in terms of step economy, atom economy, and the ability to generate diverse molecular libraries efficiently. researchgate.netrsc.org Similarly, one-pot sequences involve multiple sequential reaction steps carried out in the same vessel without the isolation of intermediates, simplifying procedures and minimizing solvent waste. organic-chemistry.org

Several MCRs have been developed for the synthesis of substituted anilines. For example, a metal- and additive-free three-component method has been reported for producing meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org Another facile three-component approach utilizes the cyclo-condensation of 1,3-diketones with amines and acetone to access meta-substituted arylamines. rsc.orgbeilstein-journals.org Gold-catalyzed domino reactions have also been employed, where a three-component reaction of two different alkynes and another reactant can lead to a variety of substituted anilines in a modular fashion. researchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref. |

| 3-Component Benzannulation | 1,3-Diketone, Acetone, Amine | 60 °C, +/- Acid catalyst | meta-Hetarylanilines | beilstein-journals.org |

| 3-Component Reaction | Methylvinyl Ketone, N-Acylpyridinium Salt, Amine | Metal-free, 90-100 °C | meta-Substituted Anilines | rsc.org |

| 3-Component Domino Reaction | Two different Alkynes, Amine | Gold(I) catalyst | Substituted Anilines | researchgate.net |

Achieving chemo- and regioselectivity is critical when synthesizing complex molecules with multiple functional groups or potential reaction sites. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the control of the position at which a reaction occurs.

In aniline synthesis, controlling the site of functionalization on the aromatic ring is a common challenge. Direct C-H functionalization has emerged as a powerful tool. researchgate.net Through the use of transition-metal catalysts and appropriate directing groups, it is possible to selectively functionalize the ortho, meta, or para C-H bonds of anilines. For instance, N-aryl-2-pyrimidines can direct the regioselective C-H oxygenation of the aniline ring. researchgate.net

Radical cascade reactions also offer pathways for the highly regio- and stereoselective construction of complex nitrogen-containing polycyclic skeletons from simple precursors like 1,7-dienes and aldehydes. rsc.org These advanced methods provide access to specific isomers that would be difficult to obtain through classical electrophilic aromatic substitution, enabling the synthesis of precisely functionalized aniline derivatives under controlled conditions.

Enantioselective Synthesis and Stereochemical Control

While this compound is an achiral molecule, the synthesis of its chiral cognates is of great importance, as stereochemistry plays a vital role in the activity of many pharmaceuticals and agrochemicals. acs.org Chiral amines are ubiquitous structural motifs in biologically active compounds. acs.org Enantioselective synthesis aims to produce a single enantiomer of a chiral product, which is crucial as different enantiomers can have vastly different biological effects. Catalytic asymmetric synthesis, using chiral catalysts, has become the most efficient and practical approach for obtaining enantiomerically pure compounds. chiralpedia.com

The development of methods for the enantioselective synthesis of chiral fluorinated amines is a particularly active area of research. acs.org Asymmetric hydrogenation of prochiral fluorinated imines is one of the most direct strategies to access these valuable compounds. acs.org

Recently, a highly enantioselective manganese-catalyzed asymmetric hydrogenation of fluorinated imines was developed. acs.orgacs.org This method provides a range of optically active fluorinated amines in high yields and with excellent enantiomeric excess (up to 98% ee). acs.org The success of this transformation was attributed to a specific chiral ferrocenyl P,N,N ligand. acs.org The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a practical and versatile tool. acs.org

| Catalyst System | Substrate Type | Conditions | Product | Enantioselectivity (ee) | Ref. |

| Mn-complex with chiral ferrocenyl P,N,N ligand | Fluorinated Imines | H₂ (50 bar), tBuONa, MeOH, 50 °C | Chiral Fluorinated Amines | Up to 98% | acs.orgacs.org |

| Bifunctional Brønsted acid/base catalyst | α-Fluoro Nitroalkenes + Amines | Not specified | β-Amino-α-fluoro Nitroalkanes | High enantio- and diastereoselection | researchgate.net |

| Photoenzymatic System | Fluorinated brominated amides + Alkenes | Ene-reductase, Blue light | α-Fluorinated amides with distal chirality | Up to 97% | nih.gov |

These advanced catalytic systems represent the cutting edge of stereochemical control, enabling the synthesis of complex and valuable chiral fluorinated amines for a variety of applications.

Derivatization for Stereoisomer Separation

The separation of enantiomers, or stereoisomers that are non-superimposable mirror images of each other, is a critical process in the synthesis and characterization of chiral molecules such as analogues of this compound. Due to their identical physical properties in an achiral environment, direct separation of enantiomers is often challenging. A widely employed strategy to overcome this is derivatization with a chiral resolving agent to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) on an achiral stationary phase.

The fundamental principle of this method involves the reaction of the racemic amine with a single enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which can then be separated based on their differing affinities for the stationary phase. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual, enantiomerically pure forms of the original amine.

Several classes of chiral derivatizing agents are available for the resolution of amines. Common examples include chiral carboxylic acids and their derivatives, such as acid chlorides, as well as chiral isocyanates and chloroformates. The selection of an appropriate derivatizing agent is crucial and depends on factors such as the reactivity of the amine, the stability of the resulting diastereomers, and the ease of separation of the diastereomeric products.

For aromatic amines, including those with fluoroalkyl substituents, chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride, have proven to be highly effective. wikipedia.orgresearchgate.netresearchgate.net The reaction of a racemic amine with, for example, the (R)-enantiomer of MTPA-Cl results in the formation of two diastereomeric amides. These diastereomers can then be separated by chromatography and analyzed, often by proton or fluorine-19 nuclear magnetic resonance (¹H or ¹⁹F NMR) spectroscopy, to determine the enantiomeric excess of the original amine. researchgate.net

Another class of reagents used for the chiral resolution of amines includes sulfonyl chlorides, such as (1S)-(+)-10-camphorsulfonyl chloride. This reagent reacts with primary and secondary amines to form stable diastereomeric sulfonamides, which can be separated chromatographically. The choice of the specific enantiomer of the derivatizing agent (e.g., (R)- or (S)-MTPA-Cl) can influence the elution order of the resulting diastereomers in a chromatographic separation.

The success of the derivatization and separation process is typically evaluated by the resolution factor (Rs) between the chromatographic peaks of the two diastereomers. A higher resolution factor indicates a better separation. The following table provides a representative example of the type of data that would be generated during the HPLC analysis of diastereomers formed from a chiral amine and a chiral derivatizing agent.

Table 1: Representative HPLC Data for the Separation of Diastereomeric Derivatives

| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| Diastereomer 1 | 12.5 | 50.1 | 1.8 |

| Diastereomer 2 | 14.2 | 49.9 |

Chemical Reactivity and Mechanistic Transformations of 2 Ethyl 4 2,2,2 Trifluoroethyl Aniline

Reactivity of the Amino Group

The primary amino group is a site of high reactivity, readily participating in reactions that form new nitrogen-carbon and nitrogen-heteroatom bonds.

N-Functionalization Reactions (e.g., N-Alkylation, N-Acylation, N-Formylation)

The lone pair of electrons on the nitrogen atom of 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline makes it a potent nucleophile, enabling a range of N-functionalization reactions.

N-Alkylation: The amino group can be alkylated using various alkylating agents. For instance, N-trifluoroethylation of anilines has been achieved using 2,2,2-trifluoroethylamine (B1214592) hydrochloride in the presence of an iron porphyrin catalyst. This reaction proceeds through a one-pot cascade of diazotization and N-trifluoroethylation. While this method has been demonstrated for a range of anilines, its specific application to this compound would be expected to yield the corresponding N-trifluoroethylated product. The reaction exhibits good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aniline (B41778) ring. nih.gov

N-Acylation: Acylation of the amino group can be readily accomplished using acylating agents such as acid chlorides or anhydrides. For example, the N-acetylation of anilines can be carried out using acetonitrile (B52724) as both the solvent and the source of the acetyl group in a base-mediated protocol. This approach provides a straightforward method for the synthesis of N-arylacetamides.

N-Formylation: The introduction of a formyl group onto the nitrogen atom is a crucial transformation in the synthesis of various pharmaceutical intermediates. A variety of reagents can be employed for the N-formylation of anilines. One such versatile reagent is 2,2,2-trifluoroethyl formate (B1220265) (TFEF), which effectively formylates both electron-rich and electron-poor anilines in high yields. organic-chemistry.org Other methods include the use of oxalic acid as a carbon monoxide surrogate in the presence of a manganese catalyst, which has been shown to be effective for the N-formylation of a range of anilines. nih.gov Ultrasound-promoted, solvent- and catalyst-free N-formylation using formic acid also presents a green and efficient alternative. academie-sciences.fr

Table 1: Examples of N-Functionalization Reactions of Anilines

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-Trifluoroethylation | 2,2,2-Trifluoroethylamine HCl / FeTPPCl | N-(2,2,2-Trifluoroethyl)aniline | nih.gov |

| N-Acetylation | Acetonitrile / Base | N-Acetylaniline | |

| N-Formylation | 2,2,2-Trifluoroethyl formate | N-Formylaniline | organic-chemistry.org |

| N-Formylation | Oxalic acid / MnCl₂·4H₂O | N-Formylaniline | nih.gov |

Condensation and Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Quinolinones, Tetrazoles)

The amino group of this compound can participate in condensation and cycloaddition reactions to construct various heterocyclic ring systems.

Quinolinones: Quinolinone scaffolds are prevalent in many biologically active molecules. A common synthetic route involves the reaction of anilines with β-ketoesters. For instance, the reaction of anilines with ethyl 4,4,4-trifluoro-3-oxobutanoate can lead to the formation of trifluoromethyl-substituted quinolinones. The chemoselectivity of this reaction can be controlled by the reaction conditions to yield either 2-trifluoromethyl-4-quinolinones or 4-trifluoromethyl-2-quinolinones. researchgate.net This methodology could be applied to this compound to generate novel quinolinone derivatives.

Tetrazoles: Tetrazoles are important heterocyclic motifs in medicinal chemistry. One established method for their synthesis involves the reaction of anilines with a source of azide. This can be achieved by diazotization of the aniline followed by reaction with sodium azide. A series of 1-substituted 1H-1,2,3,4-tetrazoles have been synthesized from amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)₃. organic-chemistry.org Another approach involves the multicomponent reaction of anilines, which can be used to construct tetrazole-containing drug-like molecules. beilstein-journals.org The synthesis of aromatic azides from anilines, which are precursors to triazoles (structurally related to tetrazoles), has also been reported. mdpi.comresearchgate.net

Reactivity of the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group significantly influences the chemical properties of the molecule through its strong electron-withdrawing inductive effect.

Selective Activation and Transformation of C-F Bonds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a challenging yet highly desirable transformation.

C-F Bond Activation: While direct C-F bond activation of the trifluoroethyl group in this compound has not been specifically reported, research on the activation of C-F bonds in trifluoromethylarenes provides insights into potential reactivity. Electrochemical methods have been developed for the trihydrodefluorination of trifluoromethyl arenes to the corresponding methyl arenes, mediated by in situ generated silylium (B1239981) ions. rsc.org Transition metal-catalyzed C-F activation, particularly with nickel complexes, has also been explored for the transformation of aromatic fluorides. bohrium.comresearchgate.netmdpi.com Photochemical methods have also emerged for the defluorinative alkylation of trifluoroacetates and trifluoroacetamides, demonstrating the feasibility of C-F bond functionalization under mild conditions. nih.gov These strategies could potentially be adapted for the selective transformation of the trifluoroethyl group in the target molecule.

Influence of the Trifluoroethyl Group on Aromatic Reactivity

The strongly electron-withdrawing nature of the trifluoroethyl group has a profound impact on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Reactivity of the Ethyl Substituent

The ethyl group, being an alkyl substituent, can also undergo specific chemical transformations.

Benzylic Reactivity: The methylene (B1212753) (-CH₂-) group of the ethyl substituent is in a benzylic position, which enhances its reactivity towards certain reactions, such as free radical halogenation or oxidation. The aromatic ring stabilizes benzylic radicals, carbocations, and carbanions, making the benzylic hydrogens more susceptible to abstraction. msu.edu While specific reactions involving the ethyl group of this compound are not documented, it is reasonable to expect that it could undergo reactions typical of benzylic positions, provided that the reaction conditions are compatible with the other functional groups in the molecule.

Table 2: Summary of Substituent Effects on Aromatic Reactivity

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | Electron-donating (resonance) | Strongly Activating | Ortho, Para |

| -CH₂CH₃ | Electron-donating (inductive, hyperconjugation) | Weakly Activating | Ortho, Para |

| -CH₂CF₃ | Electron-withdrawing (inductive) | Strongly Deactivating | Meta |

Functionalization of the Alkyl Chain

The ethyl group at the C2 position of the aniline ring possesses a reactive benzylic carbon. The C-H bonds at this position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. chemistrysteps.comyoutube.com This inherent reactivity allows for selective functionalization at the benzylic position through various reactions, primarily oxidation and halogenation.

Benzylic Oxidation: Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the ethyl side-chain. masterorganicchemistry.com The reaction proceeds through the initial formation of a benzylic radical. masterorganicchemistry.com Under these harsh conditions, the entire alkyl chain is typically cleaved, leaving a carboxylic acid group at the benzylic position. For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. masterorganicchemistry.com More controlled oxidation methods can potentially yield ketones or alcohols as intermediates. masterorganicchemistry.com

Benzylic Halogenation: The ethyl group can undergo free-radical halogenation specifically at the benzylic position under conditions that favor radical mechanisms, such as the use of N-Bromosuccinimide (NBS) with light or a radical initiator. chemistrysteps.comyoutube.com The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzylic radical. youtube.com This radical then reacts with Br₂ (present in low concentrations) to form the halogenated product and a new bromine radical, propagating the chain reaction. libretexts.orglibretexts.org

| Reaction Type | Typical Reagents | Expected Product at Ethyl Group | Key Reaction Feature |

|---|---|---|---|

| Benzylic Oxidation (Harsh) | Hot KMnO₄, H⁺ or H₂CrO₄ | -COOH (Carboxylic Acid) | Requires a benzylic hydrogen; cleaves the C-C bond of the ethyl group. masterorganicchemistry.com |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/heat | -CH(Br)CH₃ (1-bromoethyl) | Proceeds via a resonance-stabilized benzylic radical intermediate. chemistrysteps.com |

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic properties of the three substituents. The amino (-NH₂) and ethyl (-CH₂CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions, while the trifluoroethyl (-CH₂CF₃) group is deactivating due to the strong inductive effect of the -CF₃ group and directs to the meta position. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group that donates electron density to the ring through resonance, making the ortho and para positions particularly electron-rich. chemistrysteps.com The ethyl group is a weaker activating group that donates electron density primarily through induction. libretexts.org Conversely, the trifluoroethyl group is strongly electron-withdrawing by induction, deactivating the ring.

-NH₂ group directs to: C6 (ortho) and C4 (para, blocked).

-CH₂CH₃ group directs to: C1 (para, blocked) and C3 (ortho).

-CH₂CF₃ group directs to: C2 (meta, blocked) and C6 (meta).

Considering the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amine and meta to the deactivating trifluoroethyl group. The C3 and C5 positions are less favored. It is important to note that under strongly acidic conditions, such as in nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). chemistrysteps.comlibretexts.org This ion is a strongly deactivating, meta-directing group, which would direct incoming electrophiles to the C3 and C5 positions. libretexts.org

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | +R >> -I (Resonance Donating) | Strongly Activating | Ortho, Para chemistrysteps.com |

| -CH₂CH₃ (Ethyl) | C2 | +I (Inductive Donating) | Weakly Activating | Ortho, Para libretexts.org |

| -CH₂CF₃ (Trifluoroethyl) | C4 | -I (Inductive Withdrawing) | Strongly Deactivating | Meta libretexts.org |

| -NH₃⁺ (Anilinium) | C1 | -I (Inductive Withdrawing) | Strongly Deactivating | Meta libretexts.org |

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require a strong electron-withdrawing group on the aromatic ring and a good leaving group (like a halide). The trifluoroethyl group at C4 would help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during a nucleophilic attack. If a leaving group were present at a position ortho or para to the trifluoroethyl group (e.g., at C1 or C3), the molecule could potentially undergo NAS.

Metal-Catalyzed Coupling Reactions at Specific Aromatic Positions

Metal-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring. For this compound, these reactions would typically require prior halogenation of the ring.

Suzuki-Miyaura Coupling: If the aniline is first halogenated (e.g., at the C6 position via EAS), the resulting aryl halide can be coupled with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govquora.com This reaction is highly versatile for creating new C-C bonds. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the product. quora.comnobelprize.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide with an amine. fiveable.me While the starting molecule is already an amine, this reaction could be used to introduce a second, different amino group onto the ring after a halogenation step. A key challenge in applying C-H functionalization to unprotected anilines is avoiding competitive N-H functionalization (N-arylation). panchakotmv.ac.in

C-H Activation/Functionalization: More advanced methods involve the direct functionalization of C-H bonds, bypassing the need for pre-halogenation. Catalysts based on rhodium(III) or palladium(II) can achieve regioselective C-H activation. mdpi.comnih.gov Often, a directing group is required to position the metal catalyst near a specific C-H bond. In the case of anilines, the amino group itself (often after conversion to an amide or other directing group) can direct the catalyst to the ortho C-H bond (C6 position). wikipedia.orgnih.gov This allows for direct arylation, olefination, or other coupling reactions at that site. wikipedia.orgrsc.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these transformations requires examining the proposed pathways and the roles of key intermediates and transition states.

Proposed Pathways for Complex Transformations (e.g., Cascade, Radical, Insertion)

Radical Pathways: As discussed, the functionalization of the ethyl side chain proceeds via a radical chain mechanism. chemistrysteps.com The key step is the formation of a resonance-stabilized benzylic radical, which is the most stable radical intermediate that can be formed from the molecule's alkyl chains. youtube.com Oxidation of the aniline nitrogen itself can also lead to radical species. Under electrochemical or chemical oxidation, the aniline can lose an electron to form an aniline radical cation, which can then undergo further reactions like deprotonation or coupling. scispace.comnih.govacs.org

Cascade/Annulation Reactions: Anilines are valuable substrates in cascade reactions, particularly those catalyzed by transition metals like Rh(III), to build complex heterocyclic structures. mdpi.comnih.gov A typical pathway involves the aniline (often with a directing group on the nitrogen) coordinating to the metal center. This is followed by a C-H activation step at the ortho position to form a metallacycle intermediate. masterorganicchemistry.comacs.org This intermediate can then react with an alkyne or alkene through migratory insertion, leading to a larger metallacycle. acs.org Subsequent steps like reductive elimination or cyclization can then form new rings, such as in the synthesis of indolines or quinolines. mdpi.commasterorganicchemistry.com For example, a Rh(III)-catalyzed reaction of an N-protected aniline with an alkyne can proceed through C-H activation, migratory insertion of the alkyne, and reductive elimination in a cascade that forms a substituted indole. acs.org

Role of Intermediates and Transition States

The specific intermediates and transition states determine the feasibility and outcome of each reaction.

Benzylic Functionalization: The key intermediate is the benzylic radical . Its stability, derived from resonance delocalization of the unpaired electron into the aromatic ring, is why reactions preferentially occur at this site. chemistrysteps.com The transition state for the hydrogen abstraction step is stabilized by this delocalization.

Electrophilic Aromatic Substitution (EAS): The central intermediate is the arenium ion , also known as a sigma complex or Wheland intermediate. wikipedia.orguomustansiriyah.edu.iq This is a resonance-stabilized carbocation formed when the electrophile attacks the π-system of the ring, temporarily disrupting aromaticity. masterorganicchemistry.comlibretexts.org The stability of the arenium ion determines the regioselectivity. For ortho and para attack on an aniline ring, an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, making these intermediates particularly stable compared to the one formed from meta attack. libretexts.orglibretexts.org The rate-determining step of EAS is the formation of this high-energy intermediate, and the transition state leading to it is the highest point on the reaction energy diagram. masterorganicchemistry.comstudysmarter.co.uk

Metal-Catalyzed Reactions: The mechanisms involve a series of organometallic intermediates.

In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the catalytic cycle involves Pd(0) and Pd(II) intermediates. Key steps are oxidative addition , which forms a Pd(II)-aryl species, and reductive elimination , which forms the C-C or C-N bond and regenerates the Pd(0) catalyst. nobelprize.orgfiveable.menih.gov The transition states for these steps involve the metal center and the coupling partners. umb.eduyoutube.com

In C-H activation reactions, a key intermediate is the metallacycle (e.g., a rhodacycle or palladacycle) formed after the C-H bond is cleaved. acs.org The C-H cleavage can occur through a concerted metalation-deprotonation (CMD) pathway. wikipedia.org This involves a single transition state where the metal coordinates to the C-H bond while an external or internal base (like an acetate (B1210297) ligand) abstracts the proton. rsc.orgwikipedia.org This avoids a high-energy metal-hydride intermediate. wikipedia.org

Aniline Oxidation: The initial intermediate in the one-electron oxidation of aniline is the aniline radical cation . scispace.comacs.org This species is a key intermediate in electropolymerization and other oxidative coupling reactions. nih.gov In neutral or basic solutions, it can be deprotonated to form the neutral anilino radical . scispace.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹⁹F NMR for Diagnostic Fluorine Environments

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent.

Chemical Shift: The ¹⁹F chemical shift is expected to be in the typical range for a CF₃ group attached to an aliphatic carbon, which is adjacent to an aromatic ring. Based on similar compounds, a chemical shift around -65 to -75 ppm is anticipated. rsc.org

Coupling: The signal would appear as a triplet due to coupling with the two adjacent methylene (-CH₂-) protons. The coupling constant (J-value) would likely be in the range of 8-12 Hz. rsc.org

Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (JHF, Hz) |

| -CF₃ | -65 to -75 | Triplet (t) | 8 - 12 |

Note: Predicted data is based on known trifluoroethyl-substituted aromatic compounds. rsc.org

Computational and Theoretical Chemistry Studies of 2 Ethyl 4 2,2,2 Trifluoroethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the equilibrium geometry of a molecule—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state.

For 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline, a DFT-based geometry optimization would predict bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational analysis is typically performed. This calculation determines the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This analysis also confirms that the optimized structure is a true energy minimum, as indicated by the absence of imaginary frequencies.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, these methods are often used to obtain highly accurate energies and properties, serving as benchmarks for other computational techniques. For a molecule like this compound, high-accuracy ab initio calculations could provide precise values for its ionization potential, electron affinity, and thermochemical data.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and to explore their conformational landscapes.

Conformational Analysis and Potential Energy Surfaces

The ethyl and trifluoroethyl groups attached to the aniline (B41778) ring can rotate around single bonds, leading to different spatial arrangements called conformers. A conformational analysis systematically explores these different arrangements to identify the most stable (lowest energy) conformers. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface (PES) can be generated. This surface maps the energy landscape of the molecule, revealing the energy barriers between different conformers and identifying the most likely shapes the molecule will adopt.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. While often applied to large biological systems, MD can also be used for smaller molecules to study their dynamic behavior in different environments, such as in a solvent. An MD simulation of this compound could provide insights into its flexibility, interactions with solvent molecules, and how its conformation changes over time.

Theoretical Structure-Reactivity and Structure-Interaction Relationships

Computational and theoretical chemistry provide powerful tools to understand and predict the chemical behavior of molecules like this compound. By examining its electronic structure and potential for intermolecular interactions, we can gain insights into its reactivity, selectivity, and how it recognizes and binds to other molecules. This understanding is crucial for its potential applications in various fields of chemical synthesis and materials science.

The reactivity and selectivity of the aniline ring in this compound are significantly influenced by the electronic and steric effects of its two substituents: the ethyl group at the ortho-position and the 2,2,2-trifluoroethyl group at the para-position.

Electronic Effects:

The amino group (-NH₂) of aniline is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. However, the substituents on the ring modulate this effect.

Ethyl Group (-CH₂CH₃): Located at the ortho-position, the ethyl group is an electron-donating group (EDG) through an inductive effect (+I). tiwariacademy.com It pushes electron density into the ring, further activating it towards electrophilic attack.

2,2,2-Trifluoroethyl Group (-CH₂CF₃): Positioned at the para-position, the trifluoroethyl group acts as a strong electron-withdrawing group (EWG). doubtnut.com This is primarily due to the powerful inductive effect (-I) of the three fluorine atoms. This group tends to decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic substitution.

The directing influence of the substituents also plays a crucial role in the selectivity of reactions. The amino group strongly directs incoming electrophiles to the ortho and para positions. However, with the para-position occupied by the trifluoroethyl group and one ortho-position blocked by the ethyl group, electrophilic substitution is most likely to occur at the remaining ortho-position (C6) and the meta-positions (C3 and C5).

Interactive Data Table: Estimated Hammett Constants and Their Influence

| Substituent | Position | Electronic Effect | Hammett Constant (σ) (Approximate) | Expected Impact on Reactivity |

| Ethyl (-CH₂CH₃) | ortho | Electron-donating (+I) | σₚ = -0.15 | Activating |

| 2,2,2-Trifluoroethyl (-CH₂CF₃) | para | Electron-withdrawing (-I) | σₚ ≈ +0.4 to +0.5 | Deactivating |

Note: Hammett constants are typically measured for para and meta substituents. The value for the ethyl group is for the para position and is used here to illustrate its electron-donating nature. The value for the trifluoroethyl group is an estimation based on its strong inductive effect.

Steric Effects:

The ethyl group at the ortho-position introduces significant steric hindrance around the amino group and the adjacent C6 position. researchgate.net This steric bulk can influence the approach of reagents, potentially hindering reactions at the amino group or the nearby ring position. For example, in reactions involving the amino group, such as acylation or alkylation, the ortho-ethyl group may slow down the reaction rate compared to an unsubstituted aniline. This steric hindrance can also influence the preferred conformation of the molecule, affecting the orientation of the amino group relative to the plane of the benzene ring.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, the key features influencing its molecular recognition capabilities are the amino group, the aromatic ring, and the trifluoroethyl group.

Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This allows it to form hydrogen bonds with a variety of other molecules, such as phenols, which is a well-studied interaction for anilines. nih.gov The steric hindrance from the ortho-ethyl group may influence the geometry and strength of these hydrogen bonds.

Halogen Bonding: Although not a traditional halogen bond, the highly polarized C-F bonds in the trifluoroethyl group could potentially participate in weak electrostatic interactions with nucleophilic atoms in other molecules.

Computational modeling, such as the calculation of the Molecular Electrostatic Potential (MEP), can provide a visual representation of the electron density distribution and predict sites for intermolecular interactions. biointerfaceresearch.comrsc.orgresearchgate.net For this compound, an MEP map would likely show a region of negative potential (red/yellow) around the nitrogen atom of the amino group, indicating its suitability for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially near the electron-deficient trifluoroethyl group, indicating sites for nucleophilic interaction.

Interactive Data Table: Potential Non-Covalent Interactions

| Interacting Moiety | Type of Interaction | Role of this compound | Potential Partner Molecules |

| Amino Group (-NH₂) | Hydrogen Bonding | Donor and Acceptor | Phenols, Carboxylic Acids, Amides |

| Aromatic Ring | π-π Stacking | Electron-poor (due to -CH₂CF₃) | Electron-rich aromatics (e.g., benzene, toluene) |

| Trifluoroethyl Group (-CH₂CF₃) | Dipole-Dipole/Weak Halogen-like | Dipole interaction site | Polar molecules with nucleophilic centers |

By understanding these fundamental structure-reactivity and structure-interaction relationships at a theoretical level, chemists can better predict the behavior of this compound in various chemical environments and design new molecules with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-4-(2,2,2-trifluoroethyl)aniline, and what key reagents are involved?

- Methodological Answer : A common approach involves fluorination and reduction steps. For example, DAST (diethylaminosulfur trifluoride) can fluorinate intermediates under mild conditions (0°C to RT, dichloromethane solvent), followed by Fe-mediated reduction in ethanol/water/acetic acid under reflux to yield the aniline derivative . Table 1 : Example Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Fluorination | DAST, DCM, 0°C→RT | Introduce trifluoroethyl group |

| Reduction | Fe powder, EtOH/H₂O/AcOH, reflux | Reduce nitro/azide to amine |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments; NMR confirms ethyl and aromatic protons.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects of the trifluoroethyl group on the aromatic ring .

Q. What safety protocols are critical when handling fluorinated aniline derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (fluorinated compounds may release toxic vapors).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂/Ar) and airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoroethyl substituent modulate electronic properties and reactivity in medicinal chemistry applications?

- Methodological Answer : The strong electron-withdrawing effect of the -CF₃ group reduces amine basicity, enhancing bioavailability. Computational studies (e.g., DFT) show altered HOMO-LUMO gaps, affecting binding to targets like enzymes. Experimental data indicate increased metabolic stability compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in stability data under varying pH or temperature conditions?

- Methodological Answer :

- Controlled Stability Assays : Use HPLC to monitor degradation products at pH 1–13 and 25–80°C.

- Kinetic Modeling : Fit data to Arrhenius equations to predict shelf-life.

- Cross-Validation : Compare with structurally similar compounds (e.g., 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline) to identify substituent-specific trends .

Q. What role does this compound play in designing enzyme inhibitors or receptor ligands?

- Methodological Answer : The trifluoroethyl group enhances hydrophobic interactions in binding pockets. For example, in kinase inhibitors, it improves selectivity by filling hydrophobic cavities. Structural analogs (e.g., Efavirenz intermediates) demonstrate its utility in disrupting protein-ligand hydrogen bonding networks .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or crystallinity of fluorinated anilines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.